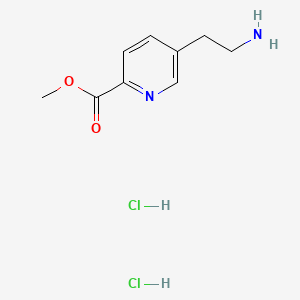

methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride

Description

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride (CAS: 2375260-64-1; molecular formula: C₇H₁₀Cl₂N₂O₂) is a heterocyclic compound featuring a pyridine core substituted with an aminomethyl group at the 5-position and a methyl ester at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical research and organic synthesis . Its structure enables selective modifications, particularly in medicinal chemistry for developing bioactive molecules such as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

methyl 5-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;;/h2-3,6H,4-5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVCMYZJPJAFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the reaction of 5-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has garnered attention for its potential in drug development due to its structural characteristics that facilitate interactions with biological targets.

1. Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, the compound's ability to release nitric oxide (NO) has been explored for photodynamic therapy (PDT) in cancer treatment, where NO acts as a signaling molecule that can induce apoptosis in tumor cells . The synthesis of NO donors derived from pyridine derivatives has shown promise in targeting prostate cancer cells effectively .

2. Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety and depression. Research into its mechanism of action is ongoing, focusing on optimizing therapeutic strategies involving this compound or its derivatives.

Materials Science Applications

This compound's unique properties extend to materials science, particularly in the development of novel polymers and catalysts.

1. Polymer Development

The incorporation of this compound into polymer matrices can enhance the material's mechanical properties and thermal stability. Research indicates that modifying polymer structures with pyridine derivatives can lead to improved performance in various applications, including coatings and adhesives.

2. Catalysis

The compound's ability to act as a ligand in metal complexes opens avenues for catalysis research. Metal complexes formed with this compound have demonstrated catalytic activity in organic reactions, potentially leading to more efficient synthetic pathways in chemical manufacturing .

Biological Research Applications

The biological activities of this compound are noteworthy, particularly regarding its interactions with biological systems.

1. Interaction Studies

Research involving interaction studies is crucial for understanding the pharmacological profile of this compound. Such studies typically focus on its binding affinity to various receptors and enzymes, providing insights into its therapeutic potential and guiding further drug development efforts .

2. Toxicological Assessments

Given its irritant properties, comprehensive toxicological assessments are essential for evaluating the safety profile of this compound. These assessments help establish safe handling protocols and inform regulatory requirements for pharmaceutical use .

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on prostate cancer cells. The results indicated that the compound effectively induced apoptosis through NO release when combined with light exposure, highlighting its potential as a photodynamic therapy agent .

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating this compound demonstrated improved tensile strength and thermal stability compared to standard polymers. This enhancement was attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight: 225.069 g/mol (monoisotopic)

- ChemSpider ID : 67867131

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine derivatives with aminomethyl and ester/carboxylate substituents. Below is a detailed comparison with analogous molecules:

5-(Aminomethyl)-2-pyridinecarboxylic Acid Dihydrochloride

- Structure : Differs by replacing the methyl ester with a free carboxylic acid group at the 2-position.

- Molecular Formula : C₇H₁₀Cl₂N₂O₂ (same as the target compound).

- Key Differences :

SIB-1757 and SIB-1893 (mGluR5 Antagonists)

- Structures: SIB-1757: 6-Methyl-2-(phenylazo)-3-pyridinol. SIB-1893: (E)-2-Methyl-6-(2-phenylethenyl)pyridine.

- Key Differences: Both lack the aminomethyl and ester groups but retain pyridine cores with aromatic substituents. Exhibit selective noncompetitive antagonism at mGluR5 (IC₅₀: ~0.3 μM) . Unlike the target compound, these are optimized for CNS penetration and receptor binding .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Methyl 5-Aminopyrimidine-2-carboxylate Hydrochloride

- Structure: Pyrimidine analog with a methyl ester and amino group.

- Molecular Formula : C₆H₈ClN₃O₂.

- Applications include kinase inhibitor development .

Structural and Functional Comparison Table

Biological Activity

Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of . The compound features a pyridine ring substituted with a carboxylate group and an aminoethyl side chain, which enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed.

- Substitution Reactions : Introduction of the carboxylate group and aminoethyl side chain via nucleophilic substitution.

- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form for enhanced stability and solubility.

Antimicrobial Properties

Pyridine derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies show that related compounds exhibit efficacy against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Candida albicans

The presence of the aminoethyl group in the structure is believed to enhance interaction with microbial targets, leading to increased antimicrobial potency .

Anticancer Activity

Recent research highlights the potential of this compound in cancer therapy. It has been shown to induce cell death in glioblastoma cells through mechanisms involving:

- Methuosis Induction : A unique form of cell death characterized by cytoplasmic vacuolization.

- Microtubule Disruption : Certain analogs have been noted to disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death .

Case Studies

- Cytotoxicity in Glioblastoma Cells :

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Significant | |

| Methyl 6-(aminomethyl)pyridine-2-carboxylate | Moderate | Low | |

| Methyl 6-(chloromethyl)pyridine-2-carboxylate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.